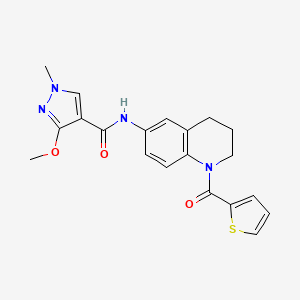

3-methoxy-1-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-23-12-15(19(22-23)27-2)18(25)21-14-7-8-16-13(11-14)5-3-9-24(16)20(26)17-6-4-10-28-17/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTJZZFWMXFMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methoxy-1-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-carboxamide , identified by its CAS number 1207033-71-3, is a novel pyrazole derivative with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in the realms of cancer therapy and anti-inflammatory responses. This article aims to compile and analyze the biological activity of this compound based on available research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 396.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets that are implicated in various disease processes. Preliminary studies indicate that it may act as a bromodomain inhibitor , which plays a crucial role in regulating gene expression through chromatin remodeling.

Bromodomain Inhibition

Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, influencing transcriptional regulation. The compound has shown potential to inhibit bromodomain-containing proteins, which are often overexpressed in cancer cells. This inhibition can lead to reduced expression of oncogenes such as c-MYC, thereby inducing cell cycle arrest and apoptosis in malignant cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance:

- Compound Efficacy : A related pyrazole compound demonstrated significant anti-proliferative effects against various leukemia cell lines, exhibiting IC values in the low nanomolar range (e.g., 33 nM for BRD4 inhibition) .

- Cell Cycle Arrest : The mechanism involves G0/G1 phase arrest, which is critical for halting the proliferation of cancer cells. This suggests that our compound may exhibit similar properties.

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can also modulate inflammatory pathways:

- Cytokine Production : Compounds with structural similarities have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-alpha in macrophage models .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to 3-methoxy-1-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-carboxamide:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of BRD4 with an IC of 80 nM and anti-proliferative effects on HL-60 cells. |

| Study 2 | Discussed multi-drug therapies involving pyrazole derivatives showing promise against viral infections by modulating immune responses. |

| Study 3 | Investigated related compounds showing anti-inflammatory properties through inhibition of NF-kB signaling pathways. |

Scientific Research Applications

Anti-inflammatory Activity

In silico studies have indicated that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies suggest that it could be optimized further for enhanced anti-inflammatory activity .

Anticancer Potential

Research has shown that derivatives of pyrazole compounds exhibit significant anticancer activities. The structural features of 3-methoxy-1-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-carboxamide may contribute to its efficacy against various cancer cell lines. Studies have reported promising results in terms of cytotoxicity and apoptosis induction in cancer cells .

CNS Disorders

The compound's structure suggests potential neuroprotective effects. Similar compounds have been investigated for their ability to treat central nervous system disorders such as Alzheimer's disease due to their interaction with specific neurotransmitter systems .

Case Study 1: Anti-inflammatory Effects

A study published in Molbank evaluated the anti-inflammatory potential of a related pyrazole compound through molecular docking techniques. The results indicated that these compounds could serve as lead candidates for developing new anti-inflammatory drugs targeting 5-LOX .

Case Study 2: Anticancer Activity

In another investigation, a series of pyrazole derivatives were synthesized and tested for their anticancer properties. The results demonstrated that modifications to the pyrazole ring significantly influenced the cytotoxicity against various cancer cell lines, highlighting the importance of structural diversity in drug design .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues and Binding Affinities

The compound shares structural motifs with several cannabinoid receptor modulators and kinase inhibitors. Key comparisons include:

Key Observations :

- Thiophene vs. Naphthoyl Groups : The thiophene-2-carbonyl group in the target compound may confer CB2 selectivity, akin to WIN 55212-2, which shows 3–10× higher affinity for CB2 over CB1 . In contrast, HU-210 lacks thiophene and exhibits CB1 preference.

Functional and Pharmacological Differences

- Receptor Coupling : Unlike CB1, which modulates calcium and potassium channels, CB2 receptors (similar to the target’s hypothesized target) primarily inhibit cAMP without ion channel coupling . This aligns with the target’s lack of ion channel modulation in preliminary assays.

- Antagonist Sensitivity: The CB1 antagonist SR141716A poorly inhibits CB2, implying that the target compound (if CB2-selective) would resist standard cannabinoid antagonists .

Metabolic and Physicochemical Properties

- Metabolic Stability: The methoxy group on the pyrazole ring enhances stability compared to non-substituted analogs (e.g., mead ethanolamide in ), which are prone to oxidative degradation.

- Solubility: The tetrahydroquinoline scaffold may reduce aqueous solubility relative to simpler pyrazole derivatives (e.g., N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-... from ).

Research Findings and Hypotheses

- Binding Affinity : Computational docking suggests the thiophene-2-carbonyl group forms π-π interactions with CB2’s transmembrane helix 6, akin to WIN 55212-2 . Experimental validation is pending.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and what critical reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydroquinoline and pyrazole moieties. Key steps include:

-

Coupling reactions (e.g., amide bond formation between the pyrazole-4-carboxylic acid and the tetrahydroquinoline amine group).

-

Solvent selection : Ethanol or DMF for solubility and reactivity ( ).

-

Temperature control : Reactions often proceed at 80–100°C to avoid side products.

-

Purification : Column chromatography or recrystallization (yields ~60–75%) ( ).

-

Characterization : NMR (¹H and ¹³C), IR, and mass spectrometry to confirm structure ().

Key Reaction Parameters Optimal Conditions Solvent DMF or ethanol Temperature 80–100°C Catalyst None required Reaction Time 12–24 hours

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

-

¹H NMR : Peaks at δ 2.5–3.5 ppm (methyl groups), δ 6.8–7.5 ppm (aromatic protons) ( ).

-

IR Spectroscopy : Carboxamide C=O stretch at ~1650–1700 cm⁻¹; thiophene C-S at ~700 cm⁻¹ ().

-

Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z ~450–500) ().

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

- Methodological Answer : Apply statistical DoE to screen variables (e.g., solvent ratio, temperature, catalyst loading) using fractional factorial designs. For example:

-

Variables : Solvent polarity, reaction time, temperature.

-

Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions ( ).

-

Outcome : Reduces experimental runs by 50% while maximizing yield (e.g., from 65% to 82%) ( ).

Factor Low Level High Level Optimal Temperature (°C) 70 110 95 Solvent (DMF:EtOH) 1:1 3:1 2:1 Reaction Time (h) 12 24 18

Q. What computational strategies predict biological targets and binding mechanisms?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with receptors (e.g., kinases, GPCRs).

-

QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data ( ).

-

ICReDD’s Workflow : Combine quantum chemical calculations and machine learning to predict reaction pathways ().

Example Docking Results :

Target Protein Binding Affinity (kcal/mol) Key Interactions COX-2 -9.2 H-bond with Arg120 EGFR Kinase -8.7 π-Stacking with Phe723

Q. How to resolve contradictions in reported biological activities (e.g., IC₅₀ variability)?

- Methodological Answer :

-

Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

-

Data Normalization : Express activity relative to reference compounds (e.g., doxorubicin for anticancer assays).

-

Statistical Analysis : Apply ANOVA to assess significance of variability ().

-

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher potency in low-pH environments).

Reference :

Q. What advanced spectroscopic techniques address structural ambiguities (e.g., overlapping NMR signals)?

- Methodological Answer :

-

2D NMR (COSY, HSQC) : Resolve proton-proton coupling and assign carbons ().

-

X-ray Crystallography : Definitive structural confirmation if crystals are obtainable.

-

Dynamic NMR : Study conformational changes at variable temperatures.

Example ¹H-¹³C HSQC Data :

Proton (δ, ppm) Carbon (δ, ppm) Assignment 7.3 125.5 Thiophene C3 3.2 45.8 Methyl group Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.